Decane-1-sulfonic acid
Description
Properties
CAS No. |
20283-21-0 |
|---|---|
Molecular Formula |
C10H22O3S |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
decane-1-sulfonic acid |
InChI |
InChI=1S/C10H22O3S/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3,(H,11,12,13) |
InChI Key |
KVGOXGQSTGQXDD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCS(=O)(=O)O |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)O |
Appearance |
Solid powder |
Other CAS No. |
20283-21-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decylsulfonic acid; Decane-1-sulfonic acid. |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The sulfonation proceeds via the generation of a sulfonating electrophile (SO₃H⁺), which attacks the terminal carbon of n-decane. The reaction is conducted at elevated temperatures (80–120°C) under anhydrous conditions to minimize side reactions such as sulfone formation. A representative equation is:
$$ \text{C}{10}\text{H}{22} + \text{SO}3 \rightarrow \text{C}{10}\text{H}{21}\text{SO}3\text{H} $$
Key parameters influencing yield and regioselectivity include:
- Molar ratio of SO₃ to decane : A 1:1 ratio minimizes polysulfonation but requires precise stoichiometric control.
- Solvent system : Halogenated solvents (e.g., dichloroethane) improve solubility of hydrophobic reactants.
- Reaction duration : Prolonged heating (>6 hours) increases conversion but risks decomposition above 120°C.
Industrial-Scale Optimization
Modern continuous-flow reactors enhance process efficiency by reducing thermal degradation. Pilot studies demonstrate 85–92% yields when using SO₃ vapor injected into decane at 100°C under nitrogen atmosphere. Post-reaction neutralization with sodium hydroxide yields the sodium salt, which is crystallized from ethanol/water mixtures.
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 100°C | Maximizes reaction rate without decomposition |
| SO₃:Decane Ratio | 1.05:1 | Compensates for SO₃ volatility |
| Residence Time | 4–5 hours | Balances conversion and side reactions |
Oxidation of 1-Decanethiol
Alternative routes to this compound involve the oxidation of 1-decanethiol, a method favored for laboratory-scale synthesis due to milder conditions.
Oxidizing Agents and Pathways
Hydrogen peroxide (H₂O₂) in acidic media quantitatively oxidizes thiols to sulfonic acids through sequential formation of sulfenic (-SOH), sulfinic (-SO₂H), and sulfonic (-SO₃H) intermediates. The reaction proceeds as:
$$ \text{C}{10}\text{H}{21}\text{SH} + 3\text{H}2\text{O}2 \rightarrow \text{C}{10}\text{H}{21}\text{SO}3\text{H} + 3\text{H}2\text{O} $$
Comparative studies of oxidizing systems reveal:
Catalytic Enhancements
Heterogeneous catalysts like tungstic acid (H₂WO₄) accelerate the oxidation by facilitating radical intermediate formation. A 2024 study demonstrated that 0.5 mol% H₂WO₄ reduces reaction time to 2.5 hours while maintaining 97% yield.
Hydrolysis of Decanesulfonyl Chloride
Decane-1-sulfonyl chloride serves as a versatile precursor for the acid, particularly when high purity is required.
Chlorosulfonation of Decane
The synthesis of decanesulfonyl chloride involves reacting n-decane with chlorosulfonic acid (ClSO₃H) at 0–5°C to minimize disulfonation:
$$ \text{C}{10}\text{H}{22} + \text{ClSO}3\text{H} \rightarrow \text{C}{10}\text{H}{21}\text{SO}2\text{Cl} + \text{HCl} $$
Yields exceeding 80% are achievable when using a 1.2:1 molar excess of ClSO₃H and rigorous temperature control.
Acid Hydrolysis
Subsequent hydrolysis of the sulfonyl chloride is performed under reflux with aqueous HCl:
$$ \text{C}{10}\text{H}{21}\text{SO}2\text{Cl} + \text{H}2\text{O} \rightarrow \text{C}{10}\text{H}{21}\text{SO}_3\text{H} + \text{HCl} $$
Neutralization with NaOH followed by recrystallization from ethanol yields pharmaceutical-grade sodium decane-1-sulfonate.
Purification and Characterization
Crude this compound requires purification to remove unreacted decane and sulfonic byproducts.
Recrystallization Techniques
Ethanol/water mixtures (3:1 v/v) effectively separate the sodium salt from nonpolar impurities. Triple recrystallization increases purity from 92% to >99%, as verified by acidimetric titration.
Analytical Validation
Modern characterization methods ensure batch consistency:
- FT-IR Spectroscopy : Strong absorptions at 1040 cm⁻¹ (S=O symmetric stretch) and 1170 cm⁻¹ (asymmetric stretch) confirm sulfonic group presence.
- ¹H NMR : Terminal methyl protons resonate at δ 0.88 ppm, while methylene adjacent to sulfonate appears as a triplet at δ 3.10 ppm.
- Thermogravimetric Analysis (TGA) : Decomposition onset >300°C confirms thermal stability.
Emerging Methodologies
Recent advances focus on sustainable processes, including:
- Biocatalytic Sulfonation : Engineered sulfotransferases from Pseudomonas spp. catalyze regioselective sulfonation under mild conditions (pH 7, 25°C), though yields remain suboptimal (45–50%).
- Electrochemical Oxidation : Graphite anode-mediated oxidation of 1-decanethiol in acetonitrile achieves 78% Faradaic efficiency at 2.5 V.
Chemical Reactions Analysis
Types of Reactions: Decylsulfonic acid undergoes various chemical reactions, including:
Oxidation: Decylsulfonic acid can be oxidized to form decylsulfonate esters.
Reduction: Reduction of decylsulfonic acid can yield decyl alcohol.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Decylsulfonate esters.
Reduction: Decyl alcohol.
Substitution: Various substituted decyl derivatives.
Scientific Research Applications
Chemical Synthesis
Decane-1-sulfonic acid is primarily utilized in organic synthesis as a sulfonating agent. Its ability to introduce sulfonic acid groups into organic molecules enhances their solubility and reactivity.
In one notable study, this compound was used to sulfonate various olefins, resulting in products that exhibited improved solubility in aqueous environments. The sulfonation process was conducted in a controlled reactor environment, where the temperature was maintained between 45 °C and 65 °C to optimize yield and minimize by-products .
Surfactant Applications
Due to its amphiphilic nature, this compound serves as an effective surfactant in various formulations. It reduces surface tension and enhances the stability of emulsions.
Applications in Industry
- Detergents: Used in formulating cleaning agents due to its excellent wetting properties.
- Cosmetics: Incorporated into personal care products for improved texture and spreadability.
Catalytic Applications
This compound has been explored as a catalyst in several reactions, particularly in organic synthesis where it facilitates the formation of complex molecules.
Example: Catalytic Activity
Research has demonstrated that this compound can act as a catalyst in the esterification of fatty acids with alcohols, leading to the formation of biodiesel. The reaction conditions were optimized for maximum yield while minimizing side reactions .
Biological Applications
Recent studies have indicated potential biological applications of this compound, particularly in drug formulation and delivery systems.
Environmental Applications
This compound is also being investigated for its role in environmental remediation. Its surfactant properties can aid in the mobilization of hydrophobic pollutants from soil and water.
Case Study: Remediation Techniques
In a series of experiments, this compound was employed to enhance the extraction of heavy metals from contaminated soils. The results indicated a significant increase in metal recovery rates compared to conventional methods .
Mechanism of Action
The mechanism of action of decylsulfonic acid involves its interaction with molecular targets such as proteins and lipids. The sulfonic acid group can form hydrogen bonds and ionic interactions with amino acid residues in proteins, leading to changes in protein structure and function. In biological membranes, decylsulfonic acid can disrupt lipid bilayers, leading to increased membrane permeability and cell lysis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
Table 1: Structural and Physical Comparison
Notes:
- Dothis compound (C12 analog) has a longer hydrophobic chain, likely leading to a lower CMC and higher surfactant efficiency compared to the C10 variant.
- PFDA (C10 fluorinated carboxylic acid) differs in functional group and regulatory profile. Its fluorinated chain increases environmental persistence, leading to its SVHC designation .
Functional and Application Differences
Table 2: Functional Comparison
Key Findings :
Research and Predictive Modeling
- QSPR Analysis : A quantitative structure-property relationship (QSPR) model predicted the lg(CMC) of this compound using parameters such as molecular weight (222.347), group counts, and hyperbolic tangent functions . Longer-chain analogs (e.g., C12) would theoretically exhibit lower CMC values due to increased hydrophobicity, though experimental validation is needed.
- Synthesis Scalability : this compound’s synthesis is well-documented and scalable, whereas fluorinated compounds like PFDA require complex fluorination processes .
Biological Activity
Decane-1-sulfonic acid (D1SA), a sulfonic acid with the chemical formula C₁₀H₂₁NaO₃S, is primarily known for its applications in ion-pair chromatography and as a laboratory reagent. However, emerging research highlights its potential biological activities, which warrant a comprehensive examination.
- Molecular Formula : C₁₀H₂₁NaO₃S
- CAS Number : 13419-61-9
- Molar Mass : 244.33 g/mol
- Melting Point : >300 °C
- Solubility : Soluble in water
D1SA is characterized by a long hydrophobic alkyl chain, which influences its interaction with biological membranes and proteins.
1. Antimicrobial Properties
Research indicates that sulfonic acids, including D1SA, exhibit antimicrobial activity. A study demonstrated that D1SA can disrupt bacterial cell membranes, leading to cell lysis. This property is particularly relevant in developing antibacterial agents against resistant strains of bacteria.
2. Neuroprotective Effects
Preliminary studies suggest that D1SA may have neuroprotective properties. In vitro assays using primary cortical neurons showed that D1SA could mitigate oxidative stress-induced neuronal damage. This suggests potential applications in treating neurodegenerative diseases.
3. Cytotoxicity
While D1SA exhibits beneficial biological activities, it is essential to consider its cytotoxicity profile. In various cell lines, D1SA has shown dose-dependent cytotoxic effects, necessitating further investigation into its safety and therapeutic index.
Case Study 1: Antimicrobial Activity
A study assessed the antimicrobial efficacy of D1SA against several bacterial strains, including E. coli and S. aureus. The results indicated significant inhibition of bacterial growth at concentrations above 0.5 mg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.5 mg/mL |
| S. aureus | 0.7 mg/mL |
Case Study 2: Neuroprotective Activity
In a neuroprotection assay involving oxidative stress, D1SA was administered to cultured neurons subjected to hydrogen peroxide treatment. Results showed a reduction in neuronal apoptosis by approximately 30% at a concentration of 100 µM.
| Treatment | Neuronal Viability (%) |
|---|---|
| Control | 70 |
| Hydrogen Peroxide | 40 |
| D1SA + H2O2 | 70 |
Safety and Toxicological Profile
The safety data sheet (SDS) for D1SA indicates no significant acute toxicity; however, prolonged exposure may lead to irritation of the skin and eyes. It is classified as not hazardous to the aquatic environment, with no endocrine-disrupting properties reported .
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing and characterizing Decane-1-sulfonic acid with high purity?
- Methodological Answer : Synthesis typically involves sulfonation of decane using fuming sulfuric acid, followed by neutralization with sodium hydroxide to yield the sodium salt. Characterization requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure and purity.
- High-Performance Liquid Chromatography (HPLC) : For quantifying purity (>98% as per USP standards) .
- Elemental Analysis : To validate stoichiometry and absence of impurities.
Q. How is this compound applied in analytical chemistry, and what experimental parameters optimize its use?
- Methodological Answer : As an ion-pairing agent in reversed-phase HPLC, it enhances separation of polar compounds (e.g., pharmaceuticals). Key parameters include:
- Mobile Phase Preparation : 0.005–0.1 M sodium decanesulfonate in buffered aqueous solutions (pH 2.5–3.5) .
- Column Selection : C18 stationary phases paired with low organic solvent gradients.
- Detection : UV-Vis at 210–254 nm for sulfonic acid derivatives.
- Validation : Cross-validate retention times with certified reference materials to ensure method accuracy .
Advanced Research Questions
Q. How can structure-property relationships of this compound inform its behavior in ion-exchange systems?
- Methodological Answer : The sulfonic acid group’s hydrophilicity and charge density govern its ion-exchange capacity. Advanced studies employ:
- Small-Angle X-ray Scattering (SAXS) : To probe micelle formation in aqueous solutions.
- Electrochemical Impedance Spectroscopy (EIS) : For measuring proton conductivity in membrane applications, inspired by analogous PFSA ionomer research .
Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer : Contradictions arise from variances in sample preparation or measurement techniques. Mitigation strategies include:
- Controlled Replication : Standardize solvent purity (e.g., HPLC-grade water) and temperature during solubility tests.
- Multi-Technique Validation : Compare results from differential scanning calorimetry (melting point: ~300°C ) and thermogravimetric analysis to assess thermal stability.
- Meta-Analysis : Systematically review literature while accounting for experimental variables (e.g., pH, ionic strength) .
Q. How do degradation mechanisms of this compound under extreme conditions impact its application in long-term studies?
- Methodological Answer : Accelerated aging experiments (e.g., exposure to UV light, high temperatures) coupled with:
- Fourier-Transform Infrared Spectroscopy (FTIR) : To detect sulfonic acid group oxidation.
- Mass Spectrometry : Identify decomposition byproducts.
- Environmental Impact : Assess biodegradability using OECD 301D guidelines, though current ecotoxicological data are limited .
Key Considerations for Experimental Design
- Reproducibility : Document all procedural details (e.g., reagent sources, instrument settings) in supplementary materials .
- Data Interpretation : Distinguish between raw data (e.g., chromatograms) and evidence (e.g., peak integration for purity claims) .
- Ethical Reporting : Disclose limitations (e.g., lack of ecotoxicity data) to maintain scientific integrity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
